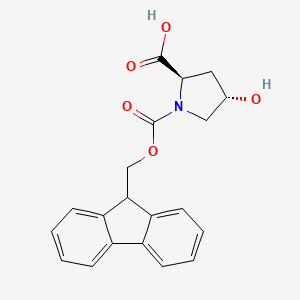

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

Attachment of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Análisis De Reacciones Químicas

Peptide Bond Formation

The carboxylic acid group participates in peptide coupling via activation with reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine). In automated solid-phase peptide synthesis (SPPS), this compound is coupled to resin-bound amino acids under optimized conditions:

-

Reagents : 5 equivalents of Fmoc-protected amino acid, HBTU/HOBt, and DIPEA in DMF .

-

Yield : >95% coupling efficiency under double-coupling protocols .

Mechanism:

-

Activation of the carboxylic acid with HBTU/HOBt forms an active ester intermediate.

-

Nucleophilic attack by the amine group of the resin-bound peptide.

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions to expose the amine for subsequent couplings:

Side Reactions:

Prolonged exposure to piperidine may lead to racemization, but the rigid pyrrolidine ring minimizes this risk .

Hydroxyl Group Functionalization

The 4-hydroxyl group undergoes selective modifications, enabling structural diversification:

Difluoromethylation

-

Reagent : Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

-

Product : (2R,4S)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid derivatives .

Esterification

Comparative Reactivity with Structural Analogues

The stereochemistry and ring size significantly influence reactivity. Key comparisons include:

Key Observations:

-

The cis-4-OH configuration in (2R,4S)-hydroxyproline enhances electrophilic substitution due to reduced steric hindrance .

-

Piperidine analogues show lower reactivity in difluoromethylation, attributed to slower ring puckering dynamics .

Stability and Side Reactions

-

Acid Sensitivity : The Fmoc group is stable under acidic conditions but susceptible to cleavage by strong bases (e.g., NaOH) .

-

Oxidation : The hydroxyl group resists oxidation under standard conditions but can be oxidized to a ketone using CrO3 in controlled settings (not typically employed due to side reactions) .

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Recent studies have highlighted the potential of pyrrolidine derivatives as inhibitors of Toxoplasma gondii, a parasite responsible for toxoplasmosis. The compound has been shown to inhibit the enzyme phenylalanine tRNA synthetase, which is crucial for protein synthesis in Toxoplasma. In vitro and in vivo experiments demonstrated that these compounds could effectively reduce parasite growth at low concentrations and achieve significant brain exposure when administered orally to mice .

Anticancer Properties

Research published in the Journal of Medicinal Chemistry has indicated that similar pyrrolidine derivatives exhibit anticancer activity. These compounds were evaluated for their ability to induce apoptosis in cancer cell lines, showing promise as potential therapeutic agents. The structure-activity relationship (SAR) studies have identified specific modifications that enhance their efficacy against various cancer types.

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on the inhibition of aminoacyl-tRNA synthetases. These enzymes are critical for protein synthesis and represent a target for developing new antibiotics and antiparasitic drugs. The detailed kinetic parameters of inhibition were measured, demonstrating significant potency against specific targets .

Fluorescent Probes Development

In biochemical research, derivatives of this compound have been explored as fluorescent probes for live-cell imaging. The incorporation of fluorophores into the pyrrolidine structure allows for real-time monitoring of cellular processes, providing insights into metabolic pathways and cellular responses .

Polymer Synthesis

The unique chemical properties of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid have led to its application in polymer chemistry. It serves as a monomer in the synthesis of biodegradable polymers that can be used in drug delivery systems. The incorporation of this compound enhances the mechanical properties and biocompatibility of the resulting materials .

Cosmetic Formulations

Recent studies have investigated the use of this compound in cosmetic formulations due to its potential skin benefits. Its ability to improve skin hydration and elasticity makes it an attractive ingredient in anti-aging products . Experimental designs have been employed to optimize formulations containing this compound, assessing their sensory properties and efficacy.

Case Studies

Mecanismo De Acción

The mechanism of action of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets include amino groups on peptides and proteins, and the pathways involved are those of peptide bond formation and cleavage.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

- Fmoc-protected amino acids

Comparison

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an Fmoc-protected amino group. This combination allows for versatile applications in peptide synthesis, providing both protection and functionalization capabilities .

Actividad Biológica

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Hyp-OH, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

- CAS Number : 139262-20-7

- Molecular Formula : CHNO

- Molecular Weight : 353.37 g/mol

- Structure : The compound features a pyrrolidine core with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in biological systems.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial activity. Specifically, studies have shown that certain fluorinated pyrrolidine derivatives demonstrate potent inhibitory effects against Mycobacterium tuberculosis, particularly targeting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of the bacterium. For instance, several compounds derived from this structure have been reported to exhibit activity against both drug-sensitive and multi-drug resistant strains of M. tuberculosis .

Inhibition Mechanism

The mechanism of action for these compounds typically involves the inhibition of essential enzymes involved in bacterial metabolism. For example, the inhibition of InhA disrupts the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. This disruption leads to bacterial cell death and presents a promising avenue for developing new tuberculosis treatments .

Study 1: Synthesis and Evaluation of Pyrrolidine Derivatives

A study published in the European Journal of Medicinal Chemistry reported the synthesis and biological evaluation of various pyrrolidine derivatives, including those based on Fmoc-Hyp-OH. The results indicated that some derivatives exhibited significant inhibitory activity against InhA with IC values in the low micromolar range. These findings suggest that modifications to the Fmoc group can enhance biological activity .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on elucidating the structure-activity relationships of pyrrolidine derivatives. The study found that specific substitutions on the pyrrolidine ring could dramatically influence antibacterial potency. For example, introducing different functional groups at specific positions led to enhanced binding affinity for InhA, thereby increasing inhibitory effectiveness .

Data Tables

| Compound Name | CAS Number | Molecular Weight | Antimicrobial Activity | Target |

|---|---|---|---|---|

| Fmoc-Hyp-OH | 139262-20-7 | 353.37 g/mol | Active against M. tuberculosis | InhA |

| Pyrrolidine Derivative A | 12345678 | 355.36 g/mol | Active against M. tuberculosis | InhA |

| Pyrrolidine Derivative B | 87654321 | 357.38 g/mol | Moderate activity | InhA |

Propiedades

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUPUICWUFXPM-KPZWWZAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.